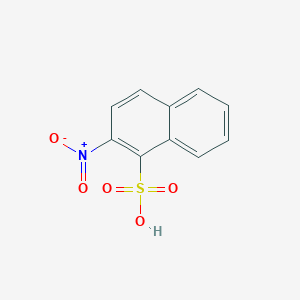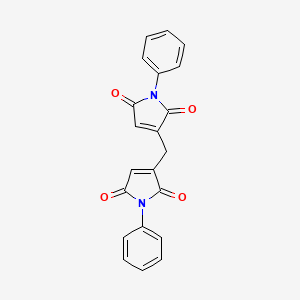
3,3'-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) is an organic compound with the molecular formula C21H14N2O4. It is also known by several other names, including 1,1’-(methylenedi-4,1-phenylene)bis-1H-pyrrole-2,5-dione and bismaleimide S . This compound is characterized by its two pyrrole-2,5-dione groups connected by a methylene bridge, each attached to a phenyl group.
Méthodes De Préparation
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) can be synthesized through a reaction involving maleic anhydride and aniline. The process typically involves two stages: the formation of an amide acid in the first stage, followed by imidization in the second stage . Industrial production methods often employ catalysts to enhance yield and purity by minimizing side reactions .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, where various substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Mécanisme D'action
The mechanism by which 3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) exerts its effects involves its reactive maleimide groups. These groups can form covalent bonds with nucleophiles, such as amines and thiols, in biological molecules. This reactivity allows the compound to modify proteins and enzymes, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) is unique due to its specific structure and reactivity. Similar compounds include:
1,1’-(methylenedi-4,1-phenylene)bismaleimide: Shares a similar core structure but may have different substituents on the phenyl groups.
4,4’-Methylenebis(N-phenylmaleimide): Another related compound with similar reactivity but different applications.
These compounds are often compared based on their reactivity, stability, and suitability for various applications in materials science and biology.
Propriétés
Numéro CAS |
47534-51-0 |
|---|---|
Formule moléculaire |
C21H14N2O4 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
3-[(2,5-dioxo-1-phenylpyrrol-3-yl)methyl]-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C21H14N2O4/c24-18-12-14(20(26)22(18)16-7-3-1-4-8-16)11-15-13-19(25)23(21(15)27)17-9-5-2-6-10-17/h1-10,12-13H,11H2 |
Clé InChI |
BTUZQYJLOSUOAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C=C(C2=O)CC3=CC(=O)N(C3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


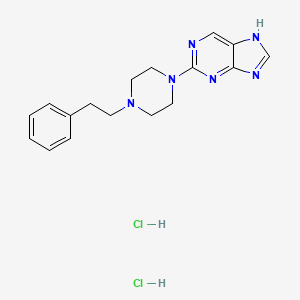
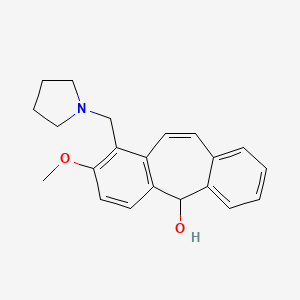
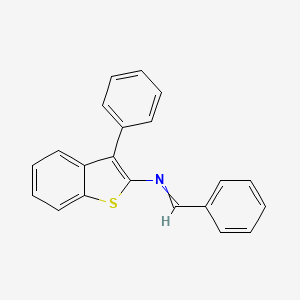
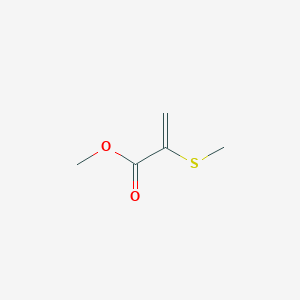

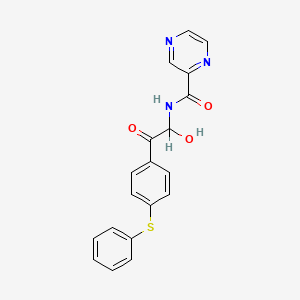
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
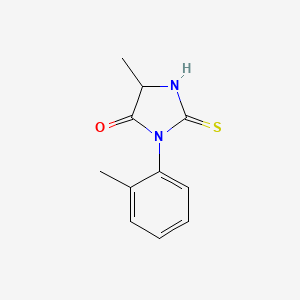
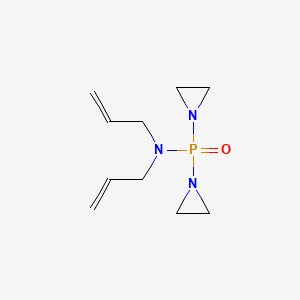
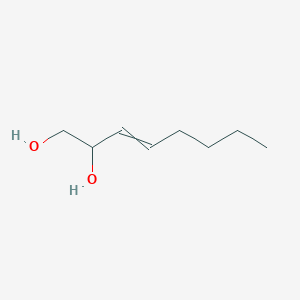

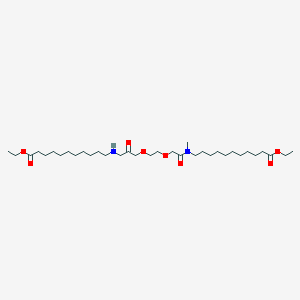
![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
